Product packaging for 3-Methoxybenzyl bromide(Cat. No.:CAS No. 874-98-6)

3-Methoxybenzyl bromide

Cat. No.: B123926
CAS No.: 874-98-6
M. Wt: 201.06 g/mol
InChI Key: ZKSOJQDNSNJIQW-UHFFFAOYSA-N
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Description

Overview of Benzyl (B1604629) Bromide Derivatives in Organic Synthesis

Benzyl bromide and its derivatives are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce the benzyl group into a wide range of molecules. wikipedia.orgiarc.fr Their primary application is as alkylating agents in reactions with various nucleophiles. innospk.com This reactivity makes them instrumental in forming benzyl ethers and esters from alcohols and carboxylic acids, respectively. lookchem.com This function is particularly valuable in multi-step syntheses where the benzyl group acts as a protecting group for these functional groups, shielding their reactivity while other parts of the molecule are modified. wikipedia.orginnospk.com

Beyond their role in protection chemistry, benzyl bromide derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. innospk.comtandfonline.com They serve as foundational building blocks for more complex molecular architectures. For instance, they are used to produce quaternary ammonium (B1175870) compounds, dyes, and plasticizers. lookchem.com The reactivity of the benzylic carbon, enhanced by the adjacent aromatic ring, allows for efficient nucleophilic substitution reactions, which are fundamental to constructing complex organic structures. gla.ac.uk In cases where the less expensive benzyl chloride is not reactive enough, benzyl bromide is often the reagent of choice. wikipedia.org The development of new synthetic methods, such as the homologation of electron-rich benzyl bromide derivatives, continues to expand their utility, allowing for the creation of products with benzylic quaternary centers. nih.gov

Significance of the Methoxy (B1213986) Substituent in Benzylic Systems

The methoxy group (–OCH₃) is a significant substituent in benzylic systems due to its dual electronic nature. It exerts a powerful electron-donating effect through resonance, where the lone pairs on the oxygen atom can delocalize into the benzene (B151609) ring's π-system. stackexchange.com This resonance effect increases the electron density of the ring and can stabilize adjacent carbocations that form during Sₙ1-type reactions. kiku.dk Conversely, due to the high electronegativity of the oxygen atom, the methoxy group also exhibits an electron-withdrawing inductive effect through the sigma bonds. stackexchange.com

Historical Context of 3-Methoxybenzyl Bromide in Chemical Literature

While pinpointing the first-ever synthesis of this compound is challenging, its appearance in chemical literature is linked to its utility in specific synthetic transformations that gained prominence in the mid-20th century. Its parent compound, benzyl bromide, has been a staple in organic synthesis for much longer. wikipedia.org Derivatives like this compound became subjects of study as chemists sought to modulate the reactivity of the benzyl group for more complex targets.

Early literature from the 1950s details the synthesis of related complex molecules, such as N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine, where 3-methoxybenzaldehyde (B106831) is a precursor, showcasing the use of the 3-methoxybenzyl moiety in pharmaceutical chemistry. mdma.ch A 1976 study on the reactions of various benzyl bromide derivatives with cytidine (B196190) included p-methoxybenzyl bromide, indicating that substituted benzyl bromides were being actively investigated for their reactivity with biological molecules during this period. acs.org More specific applications appear in later literature, which describes its use in the diastereoselective alkylation of chiral compounds and the synthesis of various heterocyclic structures. chemicalbook.comsigmaaldrich.com These publications demonstrate its established role as a commercially available and reliable reagent for introducing the 3-methoxybenzyl group in targeted organic synthesis. chemicalbook.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, strictly adhering to the outlined topics. The primary objective is to detail its role in academic and industrial research by systematically addressing its chemical context and properties. This includes an examination of the general utility of its parent class, benzyl bromide derivatives, in organic synthesis. The article will then delve into the specific electronic and steric influences of the meta-positioned methoxy substituent on the benzylic system's reactivity. Furthermore, it will touch upon the historical context of the compound's use as documented in chemical literature. Finally, key physical, chemical, and spectroscopic data for this compound will be presented in a clear, tabular format to serve as a useful reference. The content explicitly excludes any discussion of dosage, administration, or safety profiles to maintain a strict focus on the chemical and synthetic aspects of the compound.

Detailed Research Findings

The following tables provide key data points for this compound, compiled from various chemical data sources.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 874-98-6 chemimpex.comsigmaaldrich.com
Molecular Formula C₈H₉BrO chemimpex.comthermofisher.com
Molecular Weight 201.06 g/mol sigmaaldrich.com
Appearance Colorless to light yellow liquid chemimpex.comthermofisher.com
Boiling Point 152 °C (at 760 mmHg) chemimpex.comsigmaaldrich.com
Density 1.436 g/mL (at 25 °C) sigmaaldrich.com

| Refractive Index | n20/D 1.575 | sigmaaldrich.com |

Table 2: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃

Assignment Chemical Shift (δ) in ppm Source(s)
-OCH₃ (s, 3H) 3.86 semanticscholar.org
-CH₂Br (s, 2H) 4.52 semanticscholar.org
Aromatic (m, 4H) 6.59-7.33 semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO B123926 3-Methoxybenzyl bromide CAS No. 874-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSOJQDNSNJIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398969
Record name 3-Methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-98-6
Record name 3-Methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxybenzyl bromide
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Synthetic Methodologies for 3 Methoxybenzyl Bromide

Traditional Synthetic Routes

Traditional methods for synthesizing 3-Methoxybenzyl bromide are well-documented and commonly rely on the functional group transformation of readily available precursors like alcohols, toluenes, or aldehydes.

Bromination of 3-Methoxybenzyl Alcohol

One of the most direct and frequently employed methods for preparing this compound is the bromination of 3-Methoxybenzyl alcohol. This reaction involves the substitution of the hydroxyl (-OH) group with a bromine atom. Benzyl (B1604629) alcohols are typically reactive substrates for this transformation. manac-inc.co.jp

Reagents and Catalysts (e.g., PBr₃)

A variety of reagents can effect the conversion of alcohols to alkyl bromides. Phosphorus tribromide (PBr₃) is a highly common and effective choice for this purpose, particularly for primary and secondary alcohols. commonorganicchemistry.commanac-inc.co.jp The mechanism involves the activation of the alcohol's oxygen by the electrophilic phosphorus atom, converting the hydroxyl group into a good leaving group. This is followed by a nucleophilic attack by the bromide ion in an SN2 reaction, which results in the formation of the alkyl bromide. byjus.commasterorganicchemistry.com

Other reagents capable of facilitating this conversion include:

Thionyl Bromide (SOBr₂): A reactive reagent for converting alcohols to bromides. commonorganicchemistry.com

Appel Reaction Conditions (PPh₃/CBr₄): This combination of triphenylphosphine (B44618) and carbon tetrabromide also converts alcohols to bromides via an SN2 mechanism. commonorganicchemistry.com

Hydrobromic Acid (HBr): A straightforward reagent, though its use can sometimes lead to side reactions like carbocation rearrangements in susceptible substrates. manac-inc.co.jp

Table 1: Common Reagents for Bromination of Alcohols
ReagentTypical MechanismKey Features
Phosphorus Tribromide (PBr₃)SN2High yields, avoids carbocation rearrangements. byjus.com
Thionyl Bromide (SOBr₂)SN2More reactive than its chloride counterpart. commonorganicchemistry.com
Triphenylphosphine/Carbon Tetrabromide (Appel Reaction)SN2Mild reaction conditions. commonorganicchemistry.com
Hydrobromic Acid (HBr)SN1 or SN2Simple reagent, but can cause rearrangements. manac-inc.co.jp
Reaction Conditions and Optimization

The efficiency of the bromination of 3-Methoxybenzyl alcohol is dependent on carefully controlled reaction conditions. For benzyl alcohols, the reaction with reagents like PBr₃ can often proceed at room temperature or with gentle heating. manac-inc.co.jp

Key parameters for optimization include:

Temperature: Maintaining an appropriate temperature is crucial. Excessive heat can lead to the formation of ethers or elimination byproducts. For reactive substrates like benzyl alcohols, reactions are often started at 0 °C and allowed to warm to room temperature.

Stoichiometry: The molar ratio of the alcohol to the brominating agent must be carefully controlled. While three equivalents of an alcohol can react with one equivalent of PBr₃, using a slight excess of the alcohol or a carefully measured amount of PBr₃ can help maximize the yield of the desired product.

Solvent: The choice of solvent is important. Aprotic solvents such as diethyl ether or dichloromethane (B109758) are commonly used to prevent unwanted side reactions with the solvent. In some cases, a weak base like pyridine (B92270) may be added to neutralize the acidic byproduct (H₃PO₃), which can help drive the reaction to completion. byjus.com

Addition Rate: Slow, controlled addition of the brominating agent to the alcohol solution, often at reduced temperatures, helps to manage the reaction's exothermicity and minimize the formation of impurities.

Halogenation of 3-Methoxytoluene

An alternative route involves the direct bromination of the benzylic methyl group of 3-Methoxytoluene. This transformation is typically achieved through a free-radical halogenation mechanism. The key is to selectively brominate the benzylic position without affecting the aromatic ring.

Common conditions for benzylic bromination include the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under irradiation with UV light. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). Another reported method for the bromination of alkylarenes to benzyl bromides uses tribromoisocyanuric acid in refluxing ethyl acetate. researchgate.net

Synthesis via 3-Methoxybenzaldehyde (B106831)

A two-step synthetic pathway starting from 3-Methoxybenzaldehyde is also a viable and common method. google.com This process first involves the reduction of the aldehyde functional group to a primary alcohol, followed by the bromination of the resulting alcohol.

Step 1: Reduction: 3-Methoxybenzaldehyde is reduced to 3-Methoxybenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. google.comias.ac.in The reaction is generally high-yielding and clean.

Step 2: Bromination: The 3-Methoxybenzyl alcohol produced in the first step is then converted to this compound using one of the methods described in section 2.1.1, such as reaction with PBr₃.

This two-step approach is particularly useful when 3-Methoxybenzaldehyde is a more accessible or cost-effective starting material than 3-Methoxybenzyl alcohol.

Table 2: Overview of Traditional Synthetic Routes
Starting MaterialKey ReagentsReaction Type
3-Methoxybenzyl AlcoholPBr₃ or SOBr₂Nucleophilic Substitution
3-MethoxytolueneNBS, Radical InitiatorFree-Radical Halogenation
3-Methoxybenzaldehyde1. NaBH₄ 2. PBr₃Reduction then Nucleophilic Substitution

Advanced and Green Chemistry Approaches

In line with the principles of green chemistry, modern synthetic efforts aim to develop more environmentally benign, efficient, and safer methods. For the synthesis of methoxybenzyl bromides, this includes solvent-free reactions and the use of less hazardous reagents.

One notable green chemistry approach involves a solvent-free synthesis. For the analogous compound 4-methoxybenzyl bromide, a procedure has been reported that involves the solvent-free reduction of p-anisaldehyde with NaBH₄ to produce the alcohol, followed by a subsequent solvent-free treatment with PBr₃. ugm.ac.id This method resulted in high yields (98% for the reduction and 86% for the bromination) and offers advantages in terms of energy efficiency, reduced solvent waste, and quicker reaction times. ugm.ac.id This methodology is directly applicable to the synthesis of the 3-methoxy isomer.

Other advanced strategies include:

Use of Ionic Liquids: Alcohols can be converted to alkyl halides using ionic liquids as both the solvent and the halide source, which can be recycled, thereby reducing waste. organic-chemistry.org

Polymer-Supported Reagents: Attaching reagents to a solid support, such as a polymer resin, can simplify the purification process. For instance, a resin-bound form of vanillin (B372448) (a similar aldehyde) was reduced with NaBH₄ to create a resin-bound alcohol, demonstrating a solid-phase approach that can facilitate product isolation and reagent recycling. ias.ac.in

Milder Brominating Systems: The development of alternative brominating systems, such as the combination of tribromoisocyanuric acid and triphenylphosphine, allows for the conversion of alcohols to bromides under neutral conditions, which can be beneficial for sensitive substrates. researchgate.net

These advanced methods represent a move towards more sustainable chemical manufacturing, minimizing environmental impact while maintaining high synthetic efficiency.

Solvent-Free Bromination Protocols

Solvent-free reaction conditions represent a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical synthesis. For benzylic brominations, the use of quaternary ammonium (B1175870) tribromides under solvent-free thermal or microwave conditions has been explored. acgpubs.org These solid, stable reagents serve as an effective source of bromine, eliminating the need for volatile and often hazardous organic solvents.

The general procedure involves mixing the substrate, such as 3-methoxytoluene, directly with a reagent like tetrabutylammonium (B224687) tribromide (TBATB). The reaction can be initiated by thermal heating or, more efficiently, by microwave irradiation, which often leads to shorter reaction times and high yields. acgpubs.org This methodology is noted for its simplicity, the solid nature of the reagents, and its environmentally friendly profile. acgpubs.org

Table 1: General Conditions for Solvent-Free Bromination

Parameter Description
Substrate Aromatic compounds with benzylic protons (e.g., 3-Methoxytoluene)
Brominating Agent Quaternary ammonium tribromides (e.g., TBATB, TEATB, CTMATB)
Solvent None
Activation Thermal (heating) or Microwave Irradiation

| Key Advantages | Environmentally benign, simple procedure, short reaction times, high yields |

Data synthesized from research on solvent-free methodologies for organic brominations. acgpubs.org

Continuous Flow Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov This technology has been successfully applied to benzylic bromination reactions, allowing for precise control over reaction parameters and enabling the safe use of highly reactive intermediates. apolloscientific.co.ukacs.org

In a typical setup, solutions of the toluene (B28343) derivative and a bromine source are pumped and mixed before entering a reactor, which could be a heated coil or a photochemical chamber. apolloscientific.co.uk The high surface-area-to-volume ratio in flow reactors accelerates reaction rates, often reducing residence times to mere seconds or minutes to achieve complete conversion. acs.orgresearchgate.net This approach has been used to scale up the production of benzyl bromides to the kilogram scale, demonstrating its industrial viability. apolloscientific.co.uk

Catalytic Methods for Benzylic Bromination

Catalysis plays a crucial role in modern organic synthesis by providing milder reaction conditions and improving selectivity. For the synthesis of this compound, various catalytic systems have been developed to facilitate the selective bromination of the benzylic position over aromatic ring substitution.

Indium(III) chloride (InCl₃) has emerged as an effective and water-tolerant Lewis acid catalyst for benzylic bromination. rsc.orgwikipedia.org This method demonstrates high catalytic activity for a range of toluene derivatives. The use of InCl₃ in continuous flow systems has been shown to provide good yields (ranging from 59–77%) and improved selectivity compared to batch operations. rsc.orgapprocess.com The catalyst's tolerance to water makes it a more practical and "green" option for industrial applications. rsc.org

Table 2: Indium Chloride Catalyzed Benzylic Bromination in Continuous Flow

Substrate Class Catalyst Brominating Agent Yield Range Key Advantage

Data based on studies of Indium(III) chloride catalysis. rsc.orgapprocess.com

The use of polymer-supported reagents provides a practical method for efficient synthesis and purification. cam.ac.uk These reagents act as immobilized sources for the desired chemical transformation, and the spent polymer can be easily removed by simple filtration, eliminating the need for complex work-up procedures.

While the specific use of a polyvinylpyrrolidone-bromine complex for this compound is not extensively detailed, the principle applies to various polymer-supported brominating agents. For instance, reagents based on functionalized polystyrene polymers can be used to deliver bromine for benzylic halogenation. biotage.com This approach is part of a broader strategy in multi-step synthesis to create complex molecules cleanly and efficiently. cam.ac.uk

Photochemical Generation

Photochemical methods, particularly the Wohl-Ziegler reaction, are a classic approach for benzylic bromination. rsc.orgkoreascience.kr This radical chain reaction is typically initiated by light, which causes the homolytic cleavage of a bromine source, most commonly N-bromosuccinimide (NBS). chemistrysteps.com

The application of photochemical bromination to electron-rich substrates like methoxytoluenes can be challenging due to competing electrophilic bromination of the aromatic ring. rsc.org However, advancements in continuous flow photochemical reactors, utilizing specific light sources (e.g., 405 nm LEDs) and alternative bromine sources like bromotrichloromethane (B165885) (BrCCl₃), have overcome these limitations. researchgate.netrsc.org These flow systems allow for rapid and selective benzylic bromination with residence times as low as 15 seconds, providing high throughput and making the process suitable for scaling up the synthesis of compounds like p-methoxybenzyl bromide. researchgate.netrsc.org

Table 3: Comparison of Photochemical Bromination Parameters

Parameter Traditional Batch (Wohl-Ziegler) Continuous Flow
Bromine Source N-Bromosuccinimide (NBS) NBS, BrCCl₃, NaBrO₃/HBr
Solvent Often CCl₄ (hazardous) Acetonitrile (B52724), or solvent-free
Initiation Broad-spectrum lamps Specific wavelength LEDs (e.g., 405 nm)
Selectivity Challenging for electron-rich substrates High selectivity achievable

| Scalability | Limited | Readily scalable (multi-gram to kg) |

Data synthesized from research on photochemical benzylic brominations. acs.orgresearchgate.netrsc.org

Reactivity and Reaction Mechanisms of 3 Methoxybenzyl Bromide

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

3-Methoxybenzyl bromide, as a benzylic halide, is an active participant in nucleophilic substitution reactions. These reactions can proceed through two primary mechanistic routes: the unimolecular SN1 pathway, which involves a carbocation intermediate, and the bimolecular SN2 pathway, a single concerted step. The preferred pathway for this compound is not fixed but is instead influenced by a variety of factors including the substrate's structure, the reaction kinetics, and the solvent used.

The structure of this compound is a primary determinant of its reactivity in nucleophilic substitution reactions. As a benzylic halide, it is more reactive than typical primary alkyl halides because the adjacent phenyl ring can stabilize the transition states of both SN1 and SN2 pathways.

For the SN1 pathway , the rate-determining step is the formation of a carbocation. The benzylic carbocation formed from this compound is stabilized by resonance, where the positive charge can be delocalized into the benzene (B151609) ring. However, the methoxy (B1213986) group is in the meta position. Unlike a para-methoxy group which can strongly stabilize a benzylic carbocation through its +R (resonance) effect, a meta-methoxy group exerts a -I (inductive) electron-withdrawing effect, which slightly destabilizes the adjacent carbocation. doubtnut.com This makes the SN1 pathway less favored for the 3-methoxy isomer compared to the 4-methoxy isomer. researchgate.net

For the SN2 pathway , the reaction proceeds via a backside attack by the nucleophile. The steric hindrance around the benzylic carbon is relatively low, allowing nucleophiles to access the reaction center. The electron density of the aromatic ring, influenced by the methoxy group, also plays a role. While the meta-methoxy group does not donate electron density into the benzylic position via resonance, its inductive effect can influence the electrophilicity of the carbon atom. researchgate.net The stability of benzyl (B1604629) bromide derivatives is inversely related to their reactivity; compounds with higher electron density in the aromatic ring are more reactive towards nucleophilic attack but are less stable. researchgate.net

Kinetic studies on the solvolysis of substituted benzyl bromides provide insight into the reaction mechanisms. For many benzyl halides, a simple, single mechanism does not fully account for the observed reaction rates across a range of substituents. Instead, these reactions often exhibit mechanistic duality, operating in a borderline region between the ideal SN1 and SN2 pathways.

A key indicator of this duality is a curved Hammett plot, which correlates reaction rates with substituent electronic effects. koreascience.kr A linear Hammett plot typically suggests a single, consistent mechanism for all substituted reactants. However, studies on the solvolysis of various benzyl bromides in methanol (B129727) have produced a curved plot. koreascience.kr This curvature indicates a shift in the reaction mechanism. Electron-donating groups (like para-methoxy) promote the SN1 pathway by stabilizing the carbocation intermediate, while electron-withdrawing groups favor the SN2 pathway.

This compound lies in a region of this plot where the mechanism is intermediate. Its solvolysis does not proceed through a purely SN1 or SN2 mechanism but rather a pathway with characteristics of both. This phenomenon is often described as an SN2-SN1 mechanistic spectrum, where the transition state can range from being tightly associated (SN2-like) to highly dissociated and carbocation-like (SN1-like). beilstein-journals.org

Compound Solvent Relative Rate Constant (k/k₀) Observation
p-Methoxybenzyl BromideMethanolVery High (too fast to measure)Predominantly SN1 mechanism due to strong carbocation stabilization.
m-Methoxybenzyl BromideMethanol0.72Exhibits borderline behavior, slower than unsubstituted benzyl bromide.
Benzyl Bromide (Reference)Methanol1.00Serves as the baseline for comparison.
p-Nitrobenzyl BromideMethanol0.26Predominantly SN2 mechanism due to carbocation destabilization.

This table is illustrative, based on kinetic data from studies on substituted benzyl bromides. koreascience.kr

The choice of solvent is critical in directing the nucleophilic substitution of this compound towards either an SN1 or SN2 pathway. csbsju.edulibretexts.org Solvents influence the reaction by stabilizing the reactants, transition states, and intermediates.

Polar Protic Solvents: Solvents like water, alcohols (e.g., methanol, ethanol), and carboxylic acids are capable of hydrogen bonding. libretexts.org These solvents excel at stabilizing both the leaving group (bromide anion) and the carbocation intermediate through solvation. csbsju.edurammohancollege.ac.in This stabilization significantly lowers the activation energy for the ionization step, thereby strongly promoting the SN1 pathway . libretexts.org In a polar protic solvent, the nucleophile is also solvated, which can reduce its reactivity and hinder the SN2 pathway. csbsju.edurammohancollege.ac.in

Polar Aprotic Solvents: Solvents such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipoles but lack acidic protons for hydrogen bonding. They can solvate cations but are less effective at solvating anions (the nucleophile and leaving group). uci.edu This leaves the nucleophile "bare" and highly reactive, which favors the single-step, bimolecular SN2 mechanism . uci.edu

Therefore, reacting this compound in methanol would favor an SN1-like mechanism, whereas reacting it in acetone with a strong nucleophile would favor an SN2 mechanism.

Solvent Type Examples Effect on SN1 Effect on SN2 Rationale
Polar ProticWater, Methanol, EthanolFavoredHinderedStabilizes carbocation intermediate and solvates nucleophile. libretexts.org
Polar AproticAcetone, DMF, DMSODisfavoredFavoredSolvates cation but leaves nucleophile highly reactive. uci.edu
NonpolarHexane, BenzeneDisfavoredSlowDoes not effectively stabilize charged transition states or intermediates. rammohancollege.ac.in

A notable application of this compound's reactivity is its use as an electrophile in diastereoselective alkylation reactions. Specifically, it has been employed to investigate the alkylation of vicinal dianions generated from chiral succinic acid derivatives. scbt.comscbt.comchemicalbook.com

In these reactions, a strong base is used to deprotonate a chiral succinic acid derivative, creating a dianion. This dianion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. The chirality of the succinic acid derivative directs the approach of the benzyl bromide, leading to the preferential formation of one diastereomer over the other. This process is a valuable strategy for the asymmetric synthesis of complex molecules, such as (R)-γ-arylmethyl-γ-butyrolactones. The 3-methoxybenzyl group is introduced as a key structural component, which can be further modified in subsequent synthetic steps.

Cross-Coupling Reactions

Beyond nucleophilic substitution, this compound is a valuable substrate in modern synthetic chemistry, particularly in reactions that form carbon-carbon or carbon-heteroatom bonds through transition metal catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures under mild conditions. nobelprize.org this compound can serve as the electrophilic partner in several of these transformations, including Suzuki, Negishi, and Kumada-Corriu couplings. nobelprize.orgorganic-chemistry.orgchemimpex.com

The general mechanism for these reactions involves a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, breaking the carbon-bromine bond and forming an organopalladium(II) intermediate. nobelprize.org

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nobelprize.org

The use of specific ligands is crucial for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst. For benzylic bromides, ligands like Xantphos have been shown to be effective in minimizing side reactions, such as β-hydride elimination. organic-chemistry.org These reactions are valued for their high functional group tolerance and have become essential in the synthesis of pharmaceuticals and other biologically active compounds. nobelprize.orgchemimpex.com

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide. While typically employing aryl or vinyl halides, this reaction can be adapted for benzyl halides like this compound. The reaction facilitates the formation of diarylmethane structures, which are significant motifs in many biologically active compounds.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the this compound. This is followed by transmetalation with an organoboron species (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which yields the cross-coupled product and regenerates the palladium(0) catalyst.

Reactant 1 Reactant 2 Catalyst Base Solvent Product
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Water3-Methoxy-substituted diarylmethane
This compoundPotassium aryltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/Water3-Methoxy-substituted diarylmethane

This table represents typical conditions for Suzuki-Miyaura coupling involving benzyl halides. Specific conditions may vary based on the exact substrates used.

Heck Reaction and its Derivatives

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org The reaction is typically successful with aryl and vinyl halides. wikipedia.orgorganic-chemistry.org The canonical mechanism involves the oxidative addition of the halide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov While benzyl halides can undergo Heck-type reactions, their propensity for β-hydride elimination after oxidative addition is different from that of aryl and vinyl halides, often leading to different reaction pathways. Specific examples of this compound participating in a classical Heck reaction to form a substituted alkene are not extensively documented in the surveyed literature. Its reactivity in palladium-catalyzed reactions is more prominently featured in couplings that form diarylmethanes, such as the Suzuki, Negishi, and related cross-coupling reactions.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is highly effective for the formation of carbon-carbon bonds and is noted for its high functional group tolerance. This compound can be coupled with various organozinc reagents, providing a direct route to substituted diarylmethanes and other complex molecules. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. nih.gov

Reactant 1 Reactant 2 Catalyst Product
This compoundArylzinc halidePd(PPh₃)₄ or Ni(dppe)Cl₂3-Methoxy-substituted diarylmethane
This compoundAlkylzinc halidePd(dppf)Cl₂1-Aryl-2-(3-methoxyphenyl)ethane

This table illustrates general conditions for Negishi coupling. The choice of catalyst and reaction conditions depends on the specific substrates.

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. This compound is a competent substrate in various nickel-catalyzed transformations. These reactions can form carbon-carbon and carbon-heteroatom bonds, showcasing the versatility of nickel catalysis. For instance, nickel-catalyzed Kumada coupling of this compound with Grignard reagents provides an efficient synthesis of diarylmethanes.

A notable application includes the nickel-mediated Negishi reaction of (3-methoxybenzyl)zinc bromide, which can be prepared from this compound, with various electrophiles.

Reactant 1 Reactant 2 Catalyst Product
This compoundAryl Grignard reagentNi(acac)₂3-Methoxy-substituted diarylmethane
(3-Methoxybenzyl)zinc bromideMethyl 2-chloronicotinateNickel-based catalystMethyl 2-(3-methoxybenzyl)nicotinate

This table provides examples of nickel-catalyzed reactions involving this compound or its derivatives.

Ruthenium-Catalyzed Transformations (e.g., Azide-Alkyne Cycloaddition)

Ruthenium catalysts are known for their unique reactivity in various organic transformations, including cycloadditions. While this compound itself is not a direct participant in the azide-alkyne cycloaddition, it can be readily converted to 3-methoxybenzyl azide (B81097). This azide is then used in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The RuAAC reaction typically yields 1,5-disubstituted 1,2,3-triazoles, a different regioisomer from the 1,4-disubstituted product obtained from the more common copper-catalyzed "click" reaction. chemimpex.com

The proposed mechanism for the RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. chemimpex.com Subsequent reductive elimination yields the triazole product and regenerates the active catalyst. chemimpex.com

Reactant 1 Reactant 2 Catalyst Product
3-Methoxybenzyl azideTerminal alkyneCpRuCl(PPh₃)₂1-(3-Methoxybenzyl)-5-substituted-1H-1,2,3-triazole
3-Methoxybenzyl azideInternal alkyneCpRuCl(COD)1-(3-Methoxybenzyl)-4,5-disubstituted-1H-1,2,3-triazole

This table outlines the general conditions for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition using a derivative of this compound.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organozinc Compounds)

This compound readily reacts with various organometallic reagents, such as Grignard reagents (organomagnesium) and organozinc compounds. These reactions are fundamental for forming new carbon-carbon bonds.

With Grignard reagents, this compound undergoes a nucleophilic substitution reaction to form a new C-C bond. For example, reacting it with an aryl Grignard reagent is a classic method for synthesizing diarylmethanes. It's crucial to perform these reactions under anhydrous conditions, as Grignard reagents are strong bases and will react with water.

Organozinc reagents, often prepared in situ from this compound and zinc dust, are valuable intermediates. These reagents are generally less reactive than their Grignard counterparts, which allows for greater functional group tolerance. They are most commonly used in subsequent transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling.

Organometallic Reagent Electrophile/Coupling Partner Reaction Type Product
Arylmagnesium bromideThis compoundNucleophilic Substitution3-Methoxy-substituted diarylmethane
3-Methoxybenzylmagnesium bromideAldehyde/KetoneGrignard Addition1-Aryl-1-(3-methoxyphenyl)alkanol
3-Methoxybenzylzinc bromideAryl halideNegishi Coupling3-Methoxy-substituted diarylmethane

This table summarizes the reactions of this compound with common organometallic reagents.

Other Significant Transformations

Beyond the canonical cross-coupling and organometallic reactions, this compound is a valuable building block in a variety of other significant transformations. Its utility stems from the reactivity of the benzylic bromide, which makes it an excellent electrophile for introducing the 3-methoxybenzyl group into molecules.

One of its primary uses is in nucleophilic substitution reactions . A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the bromide ion to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This makes it a key reagent in the synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.com For instance, it is used in the diastereoselective alkylation of chiral succinic acid derivatives.

Furthermore, this compound is employed in the synthesis of various heterocyclic compounds. For example, it can be used to synthesize substituted 1,2,3-triazoles, as mentioned in the context of ruthenium-catalyzed cycloadditions. It is also a precursor for the synthesis of compounds like 6-(3-methoxyphenyl)-hexane-2,4-dione and N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine.

The synthesis of diarylmethanes, a recurring theme, can also be achieved through methods other than the cross-coupling reactions mentioned earlier, such as Friedel-Crafts-type alkylations where the 3-methoxybenzyl group is introduced onto an aromatic ring.

Reaction Type Reagents Product Type
Nucleophilic Substitution (N-alkylation)Primary/Secondary Amine3-Methoxybenzyl-substituted amine
Nucleophilic Substitution (O-alkylation)Alcohol/Phenol (B47542), Base3-Methoxybenzyl ether
Nucleophilic Substitution (S-alkylation)Thiol, Base3-Methoxybenzyl thioether
Alkylation of Enolatesβ-diketone, BaseC-alkylated β-diketone

This table highlights some of the other significant transformations involving this compound.

Formation of Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely employed method for the preparation of symmetrical and unsymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com this compound, being a primary benzylic halide, is an excellent substrate for this reaction.

The general mechanism involves the deprotonation of an alcohol or phenol by a base to form the corresponding nucleophilic alkoxide or phenoxide. This is followed by the nucleophilic displacement of the bromide ion from this compound. The methoxy group at the meta position of the benzene ring has a modest electronic influence on the benzylic carbon, allowing the reaction to proceed efficiently.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) are often used with alcohols in aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to ensure complete formation of the alkoxide. For phenols, which are more acidic, weaker bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) in polar aprotic solvents such as acetone or acetonitrile (B52724) are generally sufficient.

Below is an interactive data table summarizing various examples of the Williamson ether synthesis using this compound with different alcohols and phenols.

Table 1: Williamson Ether Synthesis with this compound

NucleophileBaseSolventProductYield (%)
4-NitrophenolK(_2)CO(_3)DMF1-Methoxy-3-((4-nitrophenoxy)methyl)benzeneHigh
PhenolK(_2)CO(_3)Acetone1-Methoxy-3-(phenyloxymethyl)benzeneGood
EthanolNaHTHF1-(Ethoxymethyl)-3-methoxybenzeneModerate
IsopropanolNaHTHF1-(Isopropoxymethyl)-3-methoxybenzeneModerate

Synthesis of Quaternary Ammonium (B1175870) Salts

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. This transformation, known as the Menshutkin reaction, is a classic example of an S(_N)2 reaction. researchgate.net In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide ion.

The rate of the Menshutkin reaction is influenced by the steric hindrance of both the tertiary amine and the alkyl halide, as well as the polarity of the solvent. Polar aprotic solvents are generally preferred as they can solvate the transition state, thereby accelerating the reaction. The electron-donating nature of the methoxy group on the aromatic ring can slightly increase the reactivity of the benzylic carbon towards nucleophilic attack.

A variety of tertiary amines can be utilized in this reaction, leading to a diverse range of quaternary ammonium salts with different properties and potential applications. For instance, the reaction of this compound with N,N-dimethylalkylamines is a common route to synthesizing specific quaternary ammonium compounds.

The following interactive data table provides examples of the synthesis of quaternary ammonium salts from this compound.

Table 2: Synthesis of Quaternary Ammonium Salts from this compound

Tertiary AmineSolventProduct
N,N-Dimethyl-n-octylamineAcetonitrileN,N-Dimethyl-N-octyl-N-(3-methoxybenzyl)ammonium bromide
TriethylamineAcetoneN,N,N-Triethyl-N-(3-methoxybenzyl)ammonium bromide
Pyridine (B92270)Chloroform1-(3-Methoxybenzyl)pyridinium bromide
N-(1-Methyl-1-phenylethyl)amineNot specifiedN-(3-Methoxybenzyl)-N-(1-methyl-1-phenylethyl)ammonium bromide

Oxidative Coupling Reactions

Oxidative coupling reactions are a class of reactions that involve the formation of a new bond, typically a carbon-carbon or carbon-heteroatom bond, through an oxidative process. While benzyl halides are known to participate in various coupling reactions, specific examples of oxidative coupling directly involving this compound to form a new C-C bond between two 3-methoxybenzyl units (homocoupling) or with another aryl group (cross-coupling) are not extensively documented in the surveyed literature.

However, the broader class of benzyl bromides can undergo such transformations, often catalyzed by transition metals like palladium or copper. These reactions typically proceed through a mechanism involving oxidative addition of the benzyl bromide to a low-valent metal center, followed by transmetalation (for cross-coupling) or a second oxidative addition/reductive elimination sequence.

For instance, photocatalytic methods have been developed for the reductive coupling of benzyl bromide to form dibenzyl derivatives. researchgate.net Additionally, copper-catalyzed oxidative coupling reactions of benzylic C-H bonds with various nucleophiles have been reported, suggesting the potential for related transformations with benzyl halides. acs.org Palladium-catalyzed debenzylative cross-coupling reactions of aryl benzyl sulfides with aryl bromides also highlight the reactivity of the benzylic group in coupling processes. organic-chemistry.org

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Precursor for Pharmaceutical Agents

3-Methoxybenzyl bromide is a key starting material in the synthesis of numerous pharmaceutical compounds. chemimpex.com Its ability to introduce the 3-methoxybenzyl moiety into a target molecule is fundamental to the development of various biologically active substances. chemimpex.com

The compound is instrumental in the creation of biologically active molecules due to its capacity to act as an electrophile in reactions with a variety of nucleophiles. chemimpex.com This reactivity allows for the facile incorporation of the 3-methoxybenzyl group, a structural motif present in many pharmacologically relevant compounds. chemimpex.com For instance, thioethers, which are important intermediates in medicinal chemistry, can be synthesized by reacting 3-methoxybenzyl chloride (a related halide) with thiourea. arkat-usa.org This highlights the utility of the benzyl (B1604629) halide structure in constructing key synthetic intermediates.

In the landscape of drug discovery, this compound and its derivatives are employed in the synthesis of novel chemical entities with therapeutic potential. chemimpex.com The development of these candidates often involves the strategic modification of a lead compound to enhance its efficacy and pharmacological profile. For example, derivatives of the natural product sesamin (B1680957) have been synthesized to improve their blood-brain barrier permeability for potential neuroprotective applications. d-nb.infonih.gov One such derivative, 3-bis(3-methoxybenzyl)butane-1,4-diol (BBD), demonstrated a protective effect in models of cerebral ischemia. d-nb.infonih.gov

A significant area of application for this compound lies in the synthesis of compounds aimed at treating neurological disorders. chemimpex.com The 3-methoxybenzyl group is a key structural feature in molecules designed to interact with central nervous system targets. For instance, benzoazepine derivatives, which have shown antianxiety properties, have been synthesized using precursors containing the 3-methoxybenzyl moiety. nih.gov In a study, a benzoazepine analog featuring a 3-methoxybenzyl group exhibited potent antianxiety effects in stressed rats, suggesting its potential as a lead compound for further development. nih.gov Furthermore, substituted benzylamines, which can be derived from this compound, are under investigation for their potential in treating conditions like depression and anxiety.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of several important classes of these molecules. sigmaaldrich.com

1,2,3-triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities. sci-hub.se The synthesis of these compounds often involves the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. sci-hub.se this compound can be used to introduce the 3-methoxybenzyl group onto the triazole ring system. For example, it can be used in the alkylation of NH-1,2,3-triazoles to produce N-substituted derivatives. arkat-usa.org Various synthetic strategies have been developed for the regioselective synthesis of 1,2,3-triazoles, including copper-catalyzed and organocatalytic methods. sci-hub.sekuleuven.befrontiersin.org

Malaria remains a significant global health challenge, and the development of new antimalarial agents is crucial to combat drug resistance. ui.ac.idnih.gov Phenanthroline derivatives, particularly N-benzyl-1,10-phenanthrolinium salts, have emerged as a promising class of antiplasmodium agents. researchgate.netscite.ai this compound is utilized in the synthesis of these salts through a bimolecular nucleophilic substitution reaction with 1,10-phenanthroline. ui.ac.idui.ac.idresearchgate.net

In one study, 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide was synthesized from vanillin (B372448), where an intermediate benzyl bromide was reacted with 1,10-phenanthroline. ui.ac.idui.ac.idresearchgate.net This compound demonstrated potent antiplasmodium activity by inhibiting heme polymerization, a critical process in the malaria parasite's life cycle. ui.ac.idui.ac.idresearchgate.net The half-maximal inhibitory concentration (IC50) for heme polymerization was found to be 3.63 mM, which was more potent than the commercial drug chloroquine (B1663885) (IC50 of 4.37 mM). ui.ac.idui.ac.id Another related compound, (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide, also showed significant antiplasmodial activity against two strains of Plasmodium falciparum. nih.gov

The synthesis of these phenanthrolinium salts often involves green chemistry principles, such as solvent-free reactions, to create more environmentally benign processes. researchgate.netgrafiati.com

Formation of Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives is a significant area of focus due to their wide range of biological activities, including anti-tumor, anti-viral, and anti-microbial properties. nih.gov The classical method for creating certain pyridine-based scaffolds, like imidazo[1,2-a]pyridines, involves the cyclization of 2-aminopyridines with α-bromo carbonyl compounds. bhu.ac.in

Benzyl bromides, including substituted variants like this compound, react with pyridines to form N-benzylpyridinium salts. researchgate.net These reactions are fundamental in modifying the electronic properties and steric environment of the pyridine ring. Research has detailed the synthesis of metal complexes with ligands derived from these reactions, such as bis(N-(3-methoxybenzyl)-N-(pyridin-3-ylmethyl)dithiocarbamato-S,S')M(II), where M can be Palladium (Pd) or Platinum (Pt). researchgate.net This demonstrates the role of this compound in creating complex ligands for coordination chemistry, which has applications in catalysis and materials. researchgate.net

Synthesis of Oxazolo-phenoxazines

Oxazolo-phenoxazines represent a class of tetracyclic compounds, with some natural derivatives showing potent cytotoxic activities against human cancer cell lines. researchgate.net A direct synthesis for the 5H-oxazolo[4,5-b]phenoxazine skeleton has been developed through a copper-catalyzed dimerization and cyclization of 2-benzylamino-phenols. nih.gov

In this context, this compound is used to prepare the necessary precursors. Specifically, it is used in the synthesis of 5-(3-Methoxybenzyl)-2-(3-methoxyphenyl)-5H-oxazolo[4,5-b]-phenoxazine. unimi.itunimi.it The methodology involves a cascade process that includes multiple C-H functionalization steps, highlighting an efficient route to complex heterocyclic systems. nih.gov

Intermediate in the Synthesis of Natural Products and Analogues

The structural features of this compound make it an important intermediate for synthesizing analogues of biologically active natural products.

Synthesis of Kainic Acid Analogues

Kainic acid and its analogues, known as kainoids, are a group of non-proteinogenic amino acids with notable neuroexcitatory, insecticidal, and anthelmintic properties. clockss.orgresearchgate.net The synthesis of these compounds is a significant challenge due to the precise stereochemistry required for biological activity. researchgate.net

This compound has been utilized in synthetic routes toward kainoid structures. sigmaaldrich.com For instance, research into the asymmetric dearomatizing cyclization to produce (-)-kainic acid has employed this reagent. sigmaaldrich.comsigmaaldrich.com Furthermore, synthetic efforts have shown that certain analogues, such as an anisyl derivative (a methoxyphenyl group), can be more potent glutamate (B1630785) agonists than naturally occurring kainoids, underscoring the importance of intermediates like this compound in developing novel neuroactive compounds. clockss.org

Derivatives with Potential Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases. This compound serves as a starting material for derivatives designed to combat these processes.

A notable example is the synthesis of 3-bis(3-methoxybenzyl)butane-1,4-diol (BBD), a derivative of sesamin. d-nb.infonih.gov While the natural product sesamin has neuroprotective properties, it has poor blood-brain barrier permeability. The derivative BBD was specifically designed for high membrane permeability and has demonstrated significant neuroprotective effects in ischemia/hypoxia models. d-nb.infonih.gov Research showed that BBD's mechanism of action involves both antioxidant and anti-inflammatory effects, as it reduced lipid peroxidation, preserved superoxide (B77818) dismutase (SOD) activity, and attenuated the production of reactive oxygen species (ROS) and inflammatory cytokines like IL-1 and IL-6. d-nb.infonih.gov

Additionally, this compound has been used to synthesize novel phenothiazine/donepezil-like hybrids intended for a multi-target approach to Alzheimer's disease therapy. nih.gov These hybrids are designed to possess antioxidant activity. nih.gov The synthesis involves creating intermediates such as (1-(3-Methoxybenzyl)piperidin-4-yl)methanamine from this compound. nih.gov

Research Findings: Anti-inflammatory and Antioxidant Effects of BBD

ParameterEffect of BBD TreatmentReference
Cerebral Infarct Size Reduced by 66% in MCAO-induced ischemia model d-nb.info
Lipid Peroxidation (MDA level) Decreased in the ischemic brain d-nb.info
SOD Activity Increased by 24% in the ischemic brain d-nb.info
ROS Production Attenuated in hypoxic cells d-nb.info
Inflammatory Cytokines (IL-1, IL-6) Dose-dependently decreased from BV-2 cells under hypoxia nih.gov
PGE₂ Production Significantly decreased from BV-2 cells under hypoxia nih.gov

Applications in Material Science

The reactivity of this compound also extends to the field of material science, particularly in the creation of new polymers.

Development of Polymer Materials

This compound is applied in the development of advanced polymer materials. chemimpex.com Its incorporation into polymer structures can enhance key properties such as thermal stability and mechanical strength. chemimpex.com An example of its use is in the synthesis of specific monomers for polymerization. Research into polymeric materials from bio-renewable sources has described the synthesis of ((acryloyloxy)ethoxy)-3-methoxybenzyl acrylate, a monomer derived from 3-methoxybenzyl alcohol, which itself can be synthesized from this compound. rowan.edu This highlights its role in creating functional monomers that can be polymerized to form materials with tailored characteristics. rowan.edu

Enhancement of Thermal Stability and Mechanical Strength in Materials

The incorporation of specific chemical moieties into polymer structures is a key strategy for tailoring the physical properties of the resulting materials. This compound serves as a valuable reagent in material science for the development of advanced polymers with enhanced thermal and mechanical characteristics. chemimpex.com The introduction of the 3-methoxybenzyl group into polymer chains can significantly influence properties such as thermal stability, glass transition temperature (Tg), and mechanical strength. chemimpex.comresearchgate.net

The functionality of this compound allows it to be used in the synthesis of various polymers. For instance, its close relative, 3-methoxybenzyl chloride, is used as a starting material in the synthesis of benzofulvene monomers, which then undergo polymerization. mdpi.com This demonstrates how the 3-methoxybenzyl unit can be integrated into complex polymer backbones.

The enhancement of material properties is often linked to the polymer's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.comhzo.com An increase in Tg is generally associated with improved thermal stability and rigidity. hzo.com Several factors influenced by the 3-methoxybenzyl group can lead to a higher Tg:

Bulky Side Groups: The introduction of the relatively bulky methoxybenzyl group can restrict the rotational movement of the polymer chains, leading to a stiffer structure that requires more energy (and thus a higher temperature) to transition into a more mobile state. specialchem.com

Intermolecular Forces: The polar methoxy (B1213986) group (-OCH₃) can increase the intermolecular forces between polymer chains, such as dipole-dipole interactions. These stronger attractions hold the chains together more tightly, reducing mobility and increasing the Tg. specialchem.com

Research on structurally similar polymers provides evidence for the beneficial effects of the methoxybenzyl moiety. Studies on polymethacrylates derived from syringaldehyde, which contains two methoxy groups on the aromatic ring, have reported impressively high glass transition temperatures, with one example reaching 197°C. researchgate.net These polymers also demonstrate good thermal stability, being processable at high temperatures without degradation. researchgate.net

The following table summarizes the glass transition temperatures (Tg) of various polymers containing methoxybenzyl-related structures, illustrating the impact of this moiety on thermal properties.

Polymer NameMonomer StructureGlass Transition Temperature (Tg)Reference
Polysyringaldehyde methacrylateSyringaldehyde methacrylate197 °C researchgate.net
Poly(N-(4-hydroxy-3-methoxybenzyl)-acrylamide) based PUN-(4-hydroxy-3-methoxybenzyl)acrylamideNot specified, but used in polyurethane coatings acs.org
Poly-1cEthyl 6-methoxy-3-(4-methoxyphenyl)-1-methylene-1H-indene-2-carboxylateNot specified, but polymer synthesized mdpi.com

Mechanical properties, such as tensile strength and toughness, are also intrinsically linked to the polymer's structure and thermal characteristics. hzo.com A higher glass transition temperature often correlates with a higher elastic modulus, indicating greater stiffness and rigidity below the Tg. hzo.com Furthermore, the toughness of a polymer network, which is its ability to absorb energy and deform without fracturing, can be optimized by tuning the Tg relative to the operating temperature. nih.gov By incorporating structures like the 3-methoxybenzyl group, material scientists can fine-tune the polymer's properties for demanding applications where resistance to heat and mechanical stress is critical. chemimpex.com

Computational Chemistry and Spectroscopic Analysis

Computational Studies

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of molecules like 3-Methoxybenzyl bromide. Through theoretical calculations, researchers can model molecular behavior, predict reaction outcomes, and interpret experimental data with greater clarity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine various properties, including optimized geometry, electronic energies, and charge distribution. DFT calculations have been instrumental in studying related brominated and methoxy-substituted compounds, offering a framework for understanding this compound. acs.orgnih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Using DFT methods, such as the B3LYP functional with a 6-311G basis set, researchers can calculate theoretical bond lengths and angles. mdpi.com These optimized parameters can then be compared with experimental data, for instance, from X-ray crystallography.

While specific DFT geometry optimization data for this compound is not detailed in the provided search results, studies on related molecules containing the m-methoxyphenyl moiety, such as m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide, demonstrate the utility of this approach. In such studies, calculated bond lengths and angles are often in good agreement with experimental values, with minor deviations attributed to the fact that calculations model the molecule in the gaseous phase, whereas experimental results are typically from the solid phase. mdpi.com

Table 1: Example of Selected Experimental and Theoretical Geometric Parameters for a Molecule Containing the m-Methoxyphenyl Group Data based on m-methoxy-N′-(m-anisoyl)-N-phenylbenzohydrazide. mdpi.com

Parameter Bond Experimental (Å) Theoretical (B3LYP/6-311G) (Å)
Bond Length C=O 1.221 1.249
C-C (ring) 1.381 - 1.397 1.391 - 1.407
Parameter Angle **Experimental (°) ** **Theoretical (B3LYP/6-311G) (°) **
Bond Angle C11–O4–C22 116.92 119.64

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO is the orbital with the highest energy containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (Eg). researchgate.net A small energy gap suggests that a molecule can be easily excited, indicating high chemical reactivity, polarizability, and biological activity. nih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. researcher.life DFT calculations are a standard method for computing these energy levels and the corresponding gap. iucr.org For instance, the HOMO-LUMO gap for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) was calculated to be 4.343 eV using DFT. iucr.org The incorporation of certain functional groups, such as a nitro group, has been shown to significantly decrease the HOMO–LUMO energy gap in molecules, thereby enhancing their polarizability. researcher.life

Table 2: Illustrative HOMO-LUMO Energy Gaps for Various Compounds Calculated via DFT

Compound HOMO-LUMO Gap (eV) Reference
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine 4.343 iucr.org
Cr(CO)₆ 5.475 researchgate.net
W(CO)₅BBr 4.372 researchgate.net
Quercetin Derivative (LM01) -10.6 kcal/mol* researcher.life
Quercetin Derivative (LM02) -10.7 kcal/mol* researcher.life

*Note: Values reported as binding energies, which are related to reactivity as informed by HOMO-LUMO analysis.

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. acs.org This process is characteristic of "push-pull" systems, which contain both electron-donating groups (like a methoxy (B1213986) group) and electron-withdrawing groups. The fluorescence properties of molecules with ICT states are often sensitive to their environment, such as solvent polarity. nih.gov

Computational studies, including DFT, can model and predict ICT properties. acs.org For example, in studies of porphyrin dyes functionalized with electron-rich groups, DFT calculations have been used to analyze the resulting broad absorption spectra, which are a hallmark of ICT character. acs.org While specific ICT studies on this compound were not found, its structure, featuring an electron-donating methoxy group on the benzene (B151609) ring, suggests that its derivatives could be designed to exhibit ICT properties.

Computational chemistry offers powerful tools for predicting the regioselectivity of organic reactions, which is crucial for synthetic planning. rsc.org By calculating the energies of possible intermediates and transition states, chemists can determine the most likely outcome of a reaction.

For reactions involving benzyl (B1604629) bromide derivatives, computational analysis has been used to gain insights into regioselectivity. nih.gov In a study on the homologation of electron-rich benzyl bromides, computational analysis of the reaction coordinate provided insights into the regioselectivity of phenonium ion opening, which enabled the prediction of reaction outcomes for different substrates. nih.gov Similarly, the RegioSQM method, which uses semiempirical calculations, has been developed to predict the regioselectivity of electrophilic aromatic substitution reactions by identifying the most nucleophilic centers in a molecule. acs.org

Computational models are invaluable for elucidating complex reaction mechanisms. DFT calculations can map out the entire energy profile of a reaction, identifying intermediates, transition states, and the rate-determining step.

This approach has been applied to reactions involving benzyl bromide derivatives. For example, quantum chemical calculations (using the ωB97X-D functional) were employed to study the mechanism of a homologation reaction between 4-methoxybenzyl bromide and a diazo compound. nih.gov The computational analysis revealed a rate-determining SN1 mechanism for the initial C–C bond formation, proceeding through a stabilized benzylic carbocation, followed by a cascade of cationic intermediates. nih.gov DFT calculations have also provided mechanistic support for a Meerwein-Ponndorf-Verley (MPV)-like mechanism in certain iridium-catalyzed transfer hydrogenation reactions, where precursors were synthesized using reagents like 2-methoxybenzyl bromide. csic.es Furthermore, multiscale computational protocols, including ReaxFF molecular dynamics and DFT, have been used to uncover the detailed role of catalysts and reagents in reactions such as lignin (B12514952) acidolysis, highlighting the difference in reactivity between model compounds with different methoxy substituents. nih.gov

Density Functional Theory (DFT) Calculations

Advanced Spectroscopic Characterization of Derivatives

The spectroscopic analysis of this compound and its derivatives provides a wealth of information about their molecular structure and bonding. Techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Vis spectroscopy are routinely employed for this purpose. spectrabase.comsynhet.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.3 ppm. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are observed as a singlet around δ 4.5 ppm, and the methoxy protons (-OCH₃) appear as a singlet around δ 3.8 ppm. researchgate.netsemanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbon of the bromomethyl group appears at approximately δ 34.0 ppm. The methoxy carbon is observed around δ 55.3 ppm. The aromatic carbons show signals in the region of δ 114-160 ppm, with the carbon attached to the methoxy group appearing at the lower field end and the carbon attached to the bromomethyl group at a higher field. researchgate.netspectrabase.com

A summary of typical NMR data for this compound is presented below:

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Ar-H6.8-7.3 (m)114-160
-CH₂Br~4.5 (s)~34.0
-OCH₃~3.8 (s)~55.3

Data compiled from various sources. researchgate.netsemanticscholar.orgspectrabase.com Note: s = singlet, m = multiplet.

The specific chemical shifts and coupling constants can vary slightly depending on the solvent used and the presence of other functional groups in derivatives. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. A strong band attributable to the C-O stretching of the methoxy group is typically observed. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is generally found in the lower frequency region of the spectrum. thermofisher.comthermofisher.com

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic ring and the methoxy group. spectrabase.comnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at m/z corresponding to its molecular weight (201.06 g/mol ). spectrabase.comchemsrc.com A prominent fragment corresponds to the loss of the bromine atom, resulting in the methoxybenzyl cation [M-Br]⁺. mdpi.com Further fragmentation of the aromatic ring can also be observed.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The UV-Vis spectrum of derivatives of this compound typically shows absorption maxima related to the π → π* transitions of the benzene ring. For example, the UV spectrum of 2,6-dimethoxybenzyl bromide, a related compound, displays shoulders at 291, 278, and 246 nm. mdpi.com The exact position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic ring. researchgate.net

Q & A

Basic: What synthetic routes are recommended for preparing 3-methoxybenzyl bromide with high purity?

Answer:
this compound (CAS 874-98-6) is commonly synthesized via nucleophilic substitution or halogenation of its benzyl alcohol precursor. A validated method involves reacting 3-methoxybenzyl alcohol with hydrobromic acid (HBr) in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. For improved yield and purity, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation . Post-synthesis, purification via fractional distillation (bp: 152°C, density: 1.436 g/mL) or column chromatography (using hexane/ethyl acetate) is recommended. Confirm purity using refractive index (RI: 1.575) and GC-MS analysis .

Basic: What safety protocols are essential when handling this compound?

Answer:
this compound is corrosive (R34) and moisture-sensitive. Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats. Use face shields during large-scale transfers.
  • Storage: In airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Spill Management: Neutralize with sodium bicarbonate or calcium carbonate, followed by absorption with inert material (e.g., vermiculite).
  • Waste Disposal: Treat with aqueous NaOH to quench reactive bromide before disposal .

Advanced: How does the choice of catalyst influence homocoupling vs. heterocoupling in iron-catalyzed reactions involving this compound?

Answer:
In iron-catalyzed cross-coupling, the cation associated with the boron reagent dictates product selectivity. For example:

  • Homocoupling: Using potassium-activated arylboronates (e.g., K[2a]) with this compound and dppe ligand yields 1,2-bis(3-methoxyphenyl)ethane as the major product (via boron-to-iron transmetallation).
  • Heterocoupling: Magnesium- or zinc-activated reagents favor mixed products but require additives (e.g., MgBr₂) to stabilize intermediates.
    This divergence highlights the need to optimize metal-ligand pairs and cation effects for target selectivity .

Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • FT-IR: Confirm functional groups (C-Br stretch: ~550–600 cm⁻¹; methoxy C-O: ~1250 cm⁻¹) .
  • GC-MS: Monitor reaction progress and detect impurities (e.g., residual benzyl alcohol or dibenzyl ethers) .
  • NMR: ¹H NMR (CDCl₃) shows characteristic signals: δ 4.45 (s, 2H, -CH₂Br), δ 3.80 (s, 3H, -OCH₃), and aromatic protons at δ 6.7–7.3 .
  • Capillary Electrophoresis: Quantify bromide ions in degradation studies (optimized buffer: 20 mM borate, pH 9.2) .

Advanced: How can conflicting data on reaction outcomes (e.g., homocoupling vs. heterocoupling) be systematically resolved?

Answer:
Contradictory results often arise from subtle differences in reagent activation or reaction conditions. To address this:

Reproduce Experiments: Standardize parameters (e.g., solvent purity, catalyst loading, temperature).

Control Studies: Compare outcomes using Li[2a] vs. Grignard-activated reagents under identical conditions .

Mechanistic Probes: Use deuterated analogs or radical traps to identify intermediates (e.g., benzylic radicals in homocoupling) .

Computational Modeling: Validate proposed pathways via DFT calculations on transition states .

Basic: What are the key physicochemical properties of this compound relevant to reaction design?

Answer:

PropertyValueRelevance
Molecular Weight201.06 g/molStoichiometric calculations
Boiling Point152°CDistillation purification
Density1.436 g/mLSolvent compatibility (e.g., dichloromethane, THF)
Refractive Index1.575Purity assessment
Flash Point113°CSafety during high-temperature reactions
These properties guide solvent selection, purification methods, and hazard mitigation .

Advanced: How can this compound be utilized in the synthesis of spirocyclic or heterocyclic compounds?

Answer:
A validated protocol involves alkylation of azaspiro scaffolds:

React 2-azaspiro[4.5]decan-3-one with this compound in DMF using NaH as a base (24 h, room temperature).

Quench with aqueous NH₄Cl and extract with ethyl acetate.

Purify via flash chromatography (silica gel, hexane/EtOAc 4:1) to isolate 2-(3-methoxybenzyl)-2-azaspiro[4.5]decan-3-one (yield: 72–85%) .

Advanced: What strategies mitigate hydrolysis of this compound during long-term storage?

Answer:

  • Desiccants: Store with molecular sieves (3Å) to adsorb moisture.
  • Inert Atmosphere: Use Schlenk techniques for transfers; seal vials under vacuum or N₂.
  • Stabilizers: Add 1–2% triethylamine to neutralize HBr generated via hydrolysis .

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